molecular formula C13H16O3 B1296459 7-Oxo-7-phenylheptanoic acid CAS No. 7472-43-7

7-Oxo-7-phenylheptanoic acid

Cat. No. B1296459
CAS RN: 7472-43-7
M. Wt: 220.26 g/mol
InChI Key: DOQWHEUDAHLEPT-UHFFFAOYSA-N
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Description

7-Oxo-7-phenylheptanoic acid is a chemical compound with the linear formula C13H16O3 . It has a molecular weight of 220.27 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 7-Oxo-7-phenylheptanoic acid consists of 13 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The compound has a monoisotopic mass of 220.109940 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxo-7-phenylheptanoic acid include a density of 1.1±0.1 g/cm3, a boiling point of 396.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 207.4±19.7 °C .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

7-Oxo-7-phenylheptanoic acid may serve as a precursor in the synthesis of various therapeutic agents. Its structure, featuring a ketone group and a phenyl ring, allows for chemical modifications that can lead to the development of novel drugs with potential applications in treating diseases. For instance, modifications to the phenyl ring could create derivatives with enhanced pharmacological properties .

Biochemistry: Biomarker Research

In biochemistry, 7-Oxo-7-phenylheptanoic acid could be used in the study of protein modifications, particularly albumin. Albumin’s thiol group is a target for oxidation, and the presence of 7-Oxo-7-phenylheptanoic acid could indicate oxidative stress levels in biological systems, aiding in the understanding of diseases like Duchenne muscular dystrophy .

Safety And Hazards

Sigma-Aldrich sells 7-Oxo-7-phenylheptanoic acid as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

7-oxo-7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQWHEUDAHLEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322739
Record name 6-Benzoylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-7-phenylheptanoic acid

CAS RN

7472-43-7
Record name ζ-Oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7472-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 401949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7472-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzoylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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